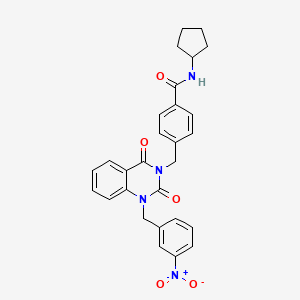

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone derivative characterized by a 3-nitrobenzyl substitution at the N1 position of the quinazolin-2,4-dione core and a cyclopentylamide group attached via a benzamide linker. Its structure combines electron-withdrawing (3-nitrobenzyl) and lipophilic (cyclopentyl) groups, which may influence its physicochemical properties and biological activity .

Properties

Molecular Formula |

C28H26N4O5 |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

N-cyclopentyl-4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C28H26N4O5/c33-26(29-22-7-1-2-8-22)21-14-12-19(13-15-21)17-31-27(34)24-10-3-4-11-25(24)30(28(31)35)18-20-6-5-9-23(16-20)32(36)37/h3-6,9-16,22H,1-2,7-8,17-18H2,(H,29,33) |

InChI Key |

TVWNRXHUPRVBRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 3-nitrobenzyl chloride.

Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through an alkylation reaction using cyclopentyl bromide.

Final Coupling: The final step involves coupling the quinazoline derivative with the benzamide moiety under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products

Reduction of Nitro Group: Formation of the corresponding amine.

Oxidation of Benzyl Group: Formation of benzaldehyde or benzoic acid derivatives.

Substitution Reactions: Formation of halogenated derivatives.

Scientific Research Applications

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Industrial Applications: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group may play a role in binding to the active site of enzymes, while the quinazoline core can interact with other molecular pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound shares a quinazolin-2,4-dione core with several analogs but differs in substituents. Key comparisons include:

Key Observations :

- Lipophilicity : The cyclopentylamide group may increase lipophilicity relative to polar side chains (e.g., methoxybutyl in Compound 27), affecting membrane permeability .

- Melting Points : While the target compound’s melting point is unreported, analogs with nitro or halogen groups (e.g., 3e, 3k) exhibit higher melting points (~260–264°C) due to increased molecular rigidity and intermolecular forces .

Critical Analysis of Substituent Effects

- N1 Position : 3-Nitrobenzyl vs. 4-methylbenzyl (Compound 27): The nitro group’s electron-withdrawing nature may reduce metabolic stability but enhance target affinity compared to methyl .

- Amide Side Chain : Cyclopentyl vs. methoxybutyl: Cyclopentyl’s lipophilicity could improve blood-brain barrier penetration but reduce aqueous solubility .

- Quinazolinone Core: Fluorination at C6 (3k) increases electronegativity, whereas bromination (3e) adds steric bulk, both altering pharmacokinetic profiles .

Biological Activity

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a compound with significant potential in medicinal chemistry, particularly in the realm of anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 450.5 g/mol. The compound's structure features a quinazolinone core, which is known for its diverse biological activities, including anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N4O5 |

| Molecular Weight | 450.5 g/mol |

| CAS Number | 866013-73-2 |

The proposed mechanism of action for this compound involves its interaction with specific biological targets:

- Inhibition of Kinesin Spindle Protein (KSP) : Similar compounds have shown the ability to inhibit KSP, leading to cell cycle arrest and apoptosis in cancer cells. This is achieved by disrupting the mitotic spindle formation necessary for cell division .

- Redox Activity : The nitrobenzyl group may participate in redox reactions, influencing various cellular pathways and potentially leading to oxidative stress in targeted cells.

Biological Activity

Research indicates that this compound exhibits potent anticancer activity. For instance:

- Cell Cycle Arrest : In vitro studies have demonstrated that compounds structurally related to this compound can induce monopolar spindle formation, a hallmark of KSP inhibition .

- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound can effectively reduce cell viability in various cancer cell lines. Specific IC50 values need to be established through further testing.

Case Studies

Several studies have focused on the biological activity of similar quinazolinone derivatives:

- Study on Quinazolinone Derivatives : A study highlighted the anticancer properties of various quinazolinone derivatives that exhibited significant cytotoxic effects against human cancer cell lines. These findings suggest that modifications to the quinazolinone core can enhance biological activity .

- KSP Inhibition Studies : Research on related compounds has shown that they can effectively inhibit KSP and induce apoptosis in cancer cells. This supports the hypothesis that this compound may possess similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.